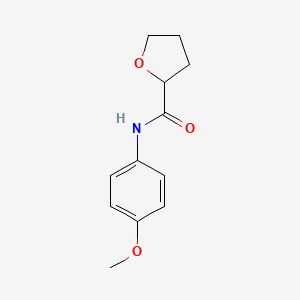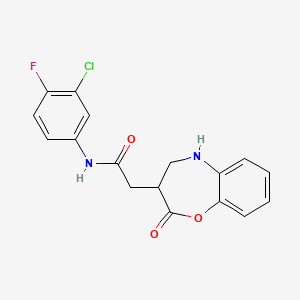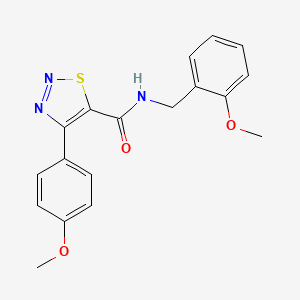![molecular formula C20H15ClF3N3O3 B11030396 (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11030396.png)
(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the condensation of 2-chlorobenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{1-[(2-bromobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-{1-[(2-fluorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.
Properties
Molecular Formula |
C20H15ClF3N3O3 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-11(25-10-12-6-2-4-8-14(12)21)16-17(28)26-19(30)27(18(16)29)15-9-5-3-7-13(15)20(22,23)24/h2-9,29H,10H2,1H3,(H,26,28,30) |
InChI Key |
VUYDFWSKOQEMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1Cl)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide](/img/structure/B11030316.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11030320.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate](/img/structure/B11030323.png)
![(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide](/img/structure/B11030324.png)
![3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030327.png)
![2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11030333.png)

![2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11030345.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030362.png)
![2,4-dichloro-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11030372.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11030381.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11030382.png)

